
2-(Furan-2-carbonyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-carbonyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-carbonyl)cyclohexan-1-one typically involves the reaction of furan derivatives with cyclohexanone under specific conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another approach is the use of gold-catalyzed cyclizations of diols and triols to form the furan ring .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass as a starting material. Furfural and 5-hydroxymethylfurfural are key intermediates derived from biomass that can be further processed to produce various furan compounds . The transition from laboratory-scale synthesis to large-scale industrial production requires optimization of reaction conditions and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-carbonyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Halogenated furans and nitrofurans.
Applications De Recherche Scientifique
2-(Furan-2-carbonyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-carbonyl)cyclohexan-1-one involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, and the carbonyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of enzyme activity and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: A simple furan derivative with antimicrobial properties.
Furfural: An important industrial chemical derived from biomass.
5-Hydroxymethylfurfural: A key intermediate in the production of various furan derivatives.
Uniqueness
2-(Furan-2-carbonyl)cyclohexan-1-one is unique due to its combination of a furan ring and a cyclohexanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(furan-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12O3/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h3,6-8H,1-2,4-5H2 |
Clé InChI |
JAPWLIQHRLXBEU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



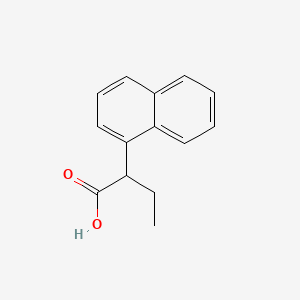
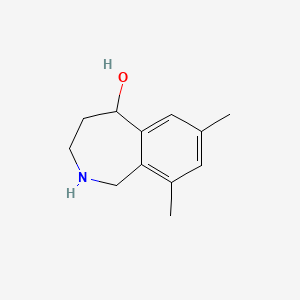

![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)
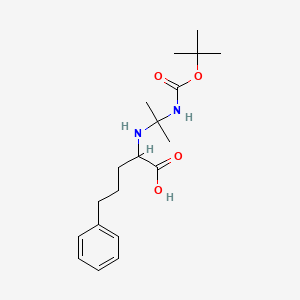
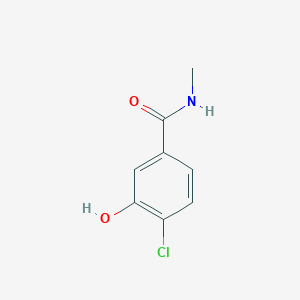
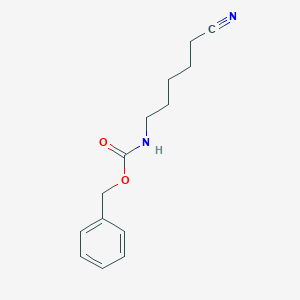

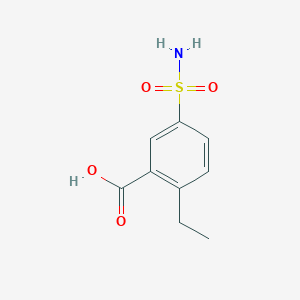
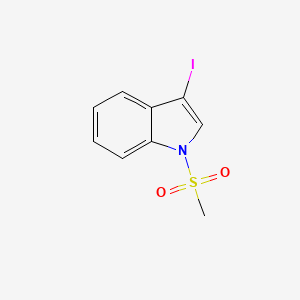
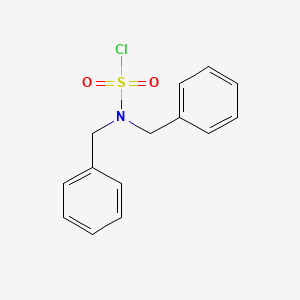
![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
